3-Chloro-4-methylbenzenesulfonyl chloride CAS number 42413-03-6
3-Chloro-4-methylbenzenesulfonyl chloride CAS number 42413-03-6
An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonyl chloride (CAS: 42413-03-6)
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of 3-Chloro-4-methylbenzenesulfonyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic applications in synthesis, and the necessary protocols for its safe and effective use.
Strategic Overview: A Versatile Electrophile in Synthesis
3-Chloro-4-methylbenzenesulfonyl chloride, identified by its CAS number 42413-03-6, is an aromatic sulfonyl chloride that serves as a powerful building block in modern organic synthesis.[1][2] Its utility stems from the highly electrophilic sulfur center, which is readily attacked by a wide range of nucleophiles. The substitution pattern on the aromatic ring—a chloro group and a methyl group—provides a unique electronic and steric profile that influences its reactivity and imparts specific physicochemical properties to its derivatives. This makes it a valuable tool for creating diverse molecular architectures, particularly in the construction of sulfonamide-based therapeutic agents.[3]
Physicochemical & Structural Properties
A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design. The key characteristics of 3-Chloro-4-methylbenzenesulfonyl chloride are summarized below. It is a low-melting, hygroscopic solid, and its reactivity with water necessitates handling under anhydrous conditions.[4][5]
| Property | Value | Source(s) |
| CAS Number | 42413-03-6 | [6] |
| Molecular Formula | C₇H₆Cl₂O₂S | [6][7] |
| Molecular Weight | 225.09 g/mol | [6][7] |
| Melting Point | 34-38 °C (lit.) | [1][6][8] |
| Boiling Point | 125 °C | [6] |
| Appearance | Solid | [4] |
| InChI Key | GNYVVCRRZRVBDD-UHFFFAOYSA-N | [1] |
| SMILES String | Cc1ccc(cc1Cl)S(Cl)(=O)=O | [1] |
Note: The compound is moisture-sensitive and will hydrolyze. This reactivity is a critical consideration for storage and handling.
Synthesis Pathway: From Toluene to Sulfonyl Chloride
The most common industrial synthesis of substituted benzenesulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic precursor. For 3-Chloro-4-methylbenzenesulfonyl chloride, the synthesis logically starts from 2-chloro-1-methylbenzene (2-chlorotoluene). The process involves direct reaction with chlorosulfonic acid, a powerful and corrosive sulfonating and chlorinating agent.
The causality is clear: the chlorosulfonic acid first introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, which is then converted to the sulfonyl chloride (-SO₂Cl) in the same pot. An alternative, though less direct, route involves the chlorination of 4-methylbenzenesulfonyl chloride.[8]
Applications in Medicinal Chemistry and Drug Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. [3][9]This prevalence is due to its unique properties: it is hydrolytically stable, acts as a hydrogen bond acceptor (via the oxygens) and donor (if formed from a primary amine), and has a fixed tetrahedral geometry. [3]
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Rapid Library Generation: The reliable reaction of 3-Chloro-4-methylbenzenesulfonyl chloride with diverse amine building blocks allows for the rapid parallel synthesis of large compound libraries. These libraries are essential for high-throughput screening campaigns to identify novel hits against biological targets. [3]* Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, helping to modulate a molecule's properties while maintaining or improving biological activity. [10]* "Magic Chloro" Effect: The chlorine atom is not merely a passive substituent. In drug discovery, the strategic placement of a chlorine atom can lead to dramatic improvements in potency and pharmacokinetic profiles, an effect sometimes termed the "magic chloro effect". [11][12]It can enhance binding by forming halogen bonds, block metabolic sites to increase a drug's half-life, and modulate lipophilicity to improve cell permeability. [11][13] This reagent has been used in the synthesis of compounds targeting a range of diseases, including antibacterial agents (as successors to the original "sulfa drugs") and carbonic anhydrase inhibitors used to treat glaucoma and other conditions. [3][9]
Analytical Characterization Profile
Confirming the identity and purity of 3-Chloro-4-methylbenzenesulfonyl chloride is crucial before its use. The expected spectroscopic signatures are outlined below.
| Technique | Expected Characteristics |
| Infrared (IR) Spectroscopy | Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. [14] |
| ¹H NMR Spectroscopy | - A singlet for the methyl (CH₃) protons. - A distinct set of multiplets or doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the substituted benzene ring. |
| ¹³C NMR Spectroscopy | - A signal for the methyl carbon. - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the chloro, methyl, and sulfonyl chloride substituents. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 224 (for ³⁵Cl isotopes). - Characteristic isotopic peaks at M+2 (due to one ³⁷Cl and one ³⁵Cl) and M+4 (due to two ³⁷Cl isotopes) reflecting the presence of two chlorine atoms. [14] |
Safety, Handling, and Storage Protocols
As a highly reactive and corrosive compound, strict adherence to safety protocols is non-negotiable. The information is derived from comprehensive Safety Data Sheets (SDS). [7][15][16] Hazard Identification:
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H314: Causes severe skin burns and eye damage. [7][15]* H317: May cause an allergic skin reaction. [7][15]* H412: Harmful to aquatic life with long-lasting effects. [4][15]* Reacts with water, releasing corrosive hydrogen chloride gas.
Experimental Protocol: Safe Handling and Use
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Engineering Controls: Always handle this substance inside a certified chemical fume hood to control exposure to dust and vapors. [16]Ensure an eyewash station and safety shower are immediately accessible. [7]2. Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield. [15] * Skin Protection: Wear a lab coat and impervious, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. [15][16] * Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges. [4][16]3. Dispensing: Dispense the solid carefully to avoid creating dust. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for reactions requiring strictly anhydrous conditions. 4. Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [4]The product is moisture-sensitive. [4]Store locked up and away from incompatible materials such as bases, amines, and reducing agents. [15][16]5. Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways. [4][15] First-Aid Measures (Immediate Response Required)
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][16]* Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention. [7][16]* Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7][15][16]* Inhalation: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention. [15][16]
Conclusion
3-Chloro-4-methylbenzenesulfonyl chloride is more than a simple chemical; it is a strategic tool for molecular design. Its well-defined reactivity, influenced by its specific substitution pattern, provides a reliable pathway to the synthesis of sulfonamides and other sulfur-containing compounds. For the medicinal chemist, it offers a gateway to vast chemical libraries and the potential to leverage the beneficial effects of chlorine in drug candidates. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful and safe application in the laboratory.
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